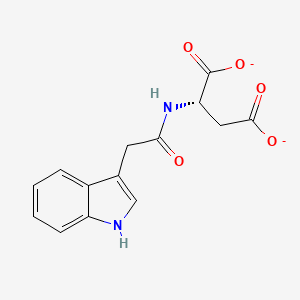

(indol-3-yl)acetyl-L-aspartate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O5-2 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioate |

InChI |

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/p-2/t11-/m0/s1 |

InChI Key |

VAFNMNRKDDAKRM-NSHDSACASA-L |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Enzymology of Indol 3 Yl Acetyl L Aspartate

Enzymatic Pathways of Conjugation

The synthesis of IAA-amino acid conjugates, including IAA-Asp, is a key route for the inactivation and degradation of the plant hormone auxin. nih.gov This process is primarily catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases. nih.gov These enzymes facilitate the formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid, with aspartate being a frequent conjugate. nih.gov The resulting IAA-Asp is considered an irreversible conjugate, marking it for catabolism rather than serving as a storage form of free IAA. nih.govnih.gov

Role of GRETCHEN HAGEN 3 (GH3) Acyl Acid Amido Synthetases

The GRETCHEN HAGEN 3 (GH3) family of enzymes are central players in maintaining auxin homeostasis by catalyzing the conjugation of excess IAA to amino acids. nih.gov These enzymes belong to the acyl-CoA synthetase, nonribosomal peptide synthetase, and luciferase (ANL) superfamily and function through a two-step reaction mechanism. researchgate.net The first step involves the adenylation of the acyl acid hormone (IAA) with the release of pyrophosphate. In the second step, the amino group of an amino acid, such as L-aspartate, nucleophilically displaces AMP to form the final acyl acid-amino acid conjugate. researchgate.net

The expression of many GH3 genes is induced by auxin, creating a negative feedback loop that helps to regulate endogenous auxin pools. nih.gov This conjugation process is a vital strategy for plants to precisely control the levels of bioactive phytohormones during development and in response to various environmental stresses. researchgate.net The formation of IAA-Asp, in particular, is a significant pathway for the catabolism of IAA. researchgate.net

Specific GH3 Isoforms and Their Substrate Specificity

The GH3 gene family is diverse, with different isoforms exhibiting distinct substrate specificities for both the acyl acid and the amino acid. researchgate.net This specificity allows for fine-tuned regulation of auxin activity in different tissues and under various conditions.

| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| IAA | 140 ± 10 | 29 ± 1 | 3500 |

| Aspartate | 1100 ± 100 | 29 ± 1 | 440 |

| ATP | 130 ± 10 | 29 ± 1 | 3700 |

In pea (Pisum sativum), IAA-aspartate is the predominant amide conjugate of auxin found in its tissues and is an intermediate in the catabolism of IAA. nih.gov The enzyme responsible for this conjugation is PsGH3, a novel indole-3-acetic acid-amido synthetase. nih.gov Kinetic analysis of the recombinant PsGH3 protein has demonstrated a strong preference for IAA and L-aspartate as substrates. nih.gov Interestingly, L-tryptophan acts as a competitive inhibitor of L-aspartate for the enzyme's catalytic site. nih.gov Furthermore, research has shown that PsGH3 can also conjugate IAA to proteins within immature pea seeds, suggesting a broader role for this enzyme beyond the synthesis of small-molecule conjugates. researchgate.net

| Substrate | Km (mM) |

|---|---|

| IAA | 0.28 |

| L-Aspartate | 2.2 |

| ATP | 0.49 |

In the model plant Arabidopsis thaliana, several GH3 isoforms are involved in IAA conjugation. AtGH3.2 and AtGH3.6 are among the well-characterized members of this family. Overexpression of AtGH3.6 in the dfl1-D mutant leads to a significant increase in the levels of IAA-Asp in both seedlings and mature leaves. Biochemical assays have confirmed that both AtGH3.2 and AtGH3.6 can synthesize a variety of IAA-amino acid conjugates in vitro. AtGH3.6 exhibits maximal activity for the formation of IAA-Asp at a pH of approximately 8.5 to 9.0. The catalytic efficiency of these enzymes with different substrates highlights their role in maintaining auxin homeostasis.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| AtGH3.2 | IAA | 31 ± 2 | 15 ± 0.3 | 8100 |

| Aspartate | 1100 ± 100 | 15 ± 0.3 | 230 | |

| AtGH3.6 | IAA | 11 ± 1 | 12 ± 0.2 | 18000 |

| Aspartate | 2300 ± 200 | 12 ± 0.2 | 90 |

AtGH3.17 from Arabidopsis has also been shown to function as an IAA-conjugating enzyme. In grapevine (Vitis vinifera), several GH3 proteins have been identified, with VvGH3.1 and VvGH3.6 being notable for their role in auxin homeostasis. The expression of VvGH3.1 increases at the onset of grape berry ripening, suggesting its involvement in maintaining low IAA concentrations during this developmental stage. Both VvGH3.1 and VvGH3.6 have been shown to conjugate IAA to aspartate. The substrate specificity of these enzymes has been investigated, revealing their preference for certain auxins and amino acids.

| Enzyme | Preferred Acyl Substrate | Preferred Amino Acid Substrate | Notes |

|---|---|---|---|

| AtGH3.17 | IAA | Aspartate, Glutamate (B1630785) | Also shows activity with other amino acids. |

| VvGH3.1 | IAA | Aspartate, Tryptophan | Expression is developmentally regulated during berry ripening. |

| VvGH3.6 | IAA | Aspartate | Involved in the response to exogenous auxin application. |

Biochemical Reaction Mechanisms: ATP-Dependent Amidation

The synthesis of (indol-3-yl)acetyl-L-aspartate is an amidation reaction that is dependent on adenosine (B11128) triphosphate (ATP). nih.govwustl.edu This process is catalyzed by GH3 enzymes, which belong to the firefly luciferase superfamily of adenylating enzymes. nih.gov These enzymes facilitate the conjugation of the carboxyl group of an acyl acid, in this case, indole-3-acetic acid (IAA), to the amino group of an amino acid, such as L-aspartate. nih.govresearchgate.net

The reaction proceeds through a two-step mechanism common to adenylate-forming enzymes. pnas.orgnih.gov

Adenylation: The first step involves the activation of the IAA carboxyl group. The enzyme utilizes ATP to adenylate IAA, forming a high-energy acyl-adenylate intermediate (IAA-AMP) and releasing pyrophosphate (PPi). nih.govpnas.orgnih.gov

Amidation: In the second step, the amino group of L-aspartate performs a nucleophilic attack on the activated IAA-AMP intermediate. This displaces the adenosine monophosphate (AMP), resulting in the formation of an amide bond and the final product, this compound (IAA-Asp). nih.govwustl.edunih.gov

This ATP-dependent mechanism ensures that the thermodynamically unfavorable formation of the amide bond is coupled to the favorable hydrolysis of ATP, driving the reaction forward. nih.gov The GH3 enzymes effectively control the levels of active IAA by converting it into this conjugated, and often targeted for degradation, form. nih.govnih.gov

Kinetic Analyses and Mechanistic Models (e.g., 'Bi Uni Uni Bi Ping Pong')

Detailed kinetic studies of GH3 enzymes, particularly OsGH3-8 from rice which specifically synthesizes IAA-aspartate, have elucidated the precise sequence of substrate binding and product release. nih.govnih.gov Initial velocity and product inhibition analyses have shown that the enzyme follows a Bi Uni Uni Bi Ping Pong reaction mechanism. nih.govwustl.eduresearchgate.net This multi-step process is distinct from sequential mechanisms where all substrates must bind before any product is released. nih.gov

The Bi Uni Uni Bi Ping Pong model for GH3-catalyzed IAA-Asp formation can be broken down into two half-reactions: nih.govwustl.edu

First Half-Reaction (Bi Uni):

ATP binds to the free enzyme.

IAA then binds to the enzyme-ATP complex.

The adenylated intermediate (IAA-AMP) is formed on the enzyme, and the first product, pyrophosphate (PPi), is released.

Second Half-Reaction (Uni Bi):

The third substrate, L-aspartate, binds to the enzyme-IAA-AMP complex.

Aspartate reacts with the intermediate, leading to the formation of the final products.

The products, this compound (IAA-Asp) and AMP, are released from the enzyme, returning it to its free state.

The formation of the chemically competent adenylated-IAA intermediate has been confirmed through mass spectrometry. nih.govwustl.edusemanticscholar.org Steady-state kinetic analyses of OsGH3-8 have revealed its high specificity for L-aspartate. While it can utilize asparagine, the catalytic efficiency is reduced by 45-fold compared to aspartate. nih.govwustl.edusemanticscholar.org The enzyme also requires a divalent cation, such as Mg²⁺ or Mn²⁺, for maximal activity. nih.govwustl.edusemanticscholar.org

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| OsGH3-8 | Indole-3-acetic acid (IAA) | 150 | 1.5 | 10,000 |

| Phenyl-acetic acid (PAA) | 120 | 0.85 | 7,100 | |

| Indole-3-butyric acid (IBA) | 900 | 1.0 | 1,100 | |

| AtGH3.5 | Indole-3-acetic acid (IAA) | 23 | 0.13 | 5,700 |

| Benzoic acid (BA) | 110 | 0.11 | 1,000 | |

| AtGH3.2 | Indole-3-acetic acid (IAA) | 12 | 0.08 | 6,700 |

| Benzoic acid (BA) | 1,400 | 0.07 | 50 |

Data in the table are representative values compiled from published literature to illustrate substrate specificity and are not intended for direct comparative analysis across different studies or conditions. nih.govpnas.org

Non-Canonical Functions of GH3 Enzymes beyond Amino Acid Conjugation

While the primary recognized function of Group II GH3 enzymes is the conjugation of amino acids to auxin molecules like IAA, emerging research suggests their roles may be more diverse. pnas.orgmdpi.com The GH3 protein family is expansive in plants, and the functional characterization of many members remains incomplete. nih.govresearchgate.net Some GH3 proteins exhibit broad substrate specificity, conjugating molecules from different phytohormone pathways, thereby acting as points of metabolic crosstalk. pnas.orgnih.gov For example, AtGH3.5 from Arabidopsis thaliana can conjugate both IAA and salicylic (B10762653) acid (SA), linking auxin-regulated developmental pathways with pathogen response pathways. pnas.orgnih.gov

Proposed Conjugation to Proteins in Immature Seeds

Beyond the conjugation of small molecules, there is evidence to suggest a non-canonical function for GH3 enzymes in the modification of proteins. Research utilizing a recombinant GH3 IAA-amino acid synthetase from pea demonstrated the enzyme's capacity to conjugate IAA not only to aspartate but also directly to proteins found in immature seeds. mdpi.com This finding aligns with earlier reports of high-molecular-weight peptide and protein conjugates of IAA in plants. oup.com

It has been proposed that the covalent attachment of IAA to proteins could serve as a novel form of post-translational modification. mdpi.com In this capacity, the conjugated IAA might act as a regulatory prosthetic group, directly influencing the activity, stability, or localization of the target protein. This potential function represents an unexplored avenue of auxin signaling and regulation, suggesting that GH3 enzymes may have a broader impact on cellular processes than previously understood. mdpi.com

Metabolism and Catabolism of Indol 3 Yl Acetyl L Aspartate

Role in Auxin Degradation Pathways

(Indol-3-yl)acetyl-L-aspartate, also known as IAA-Asp, is a crucial intermediate in the degradation pathway of the primary plant hormone auxin, indole-3-acetic acid (IAA). nih.govebi.ac.ukebi.ac.uk The formation of IAA-amino acid conjugates, including IAA-Asp, is a fundamental mechanism for controlling auxin activity in response to various physiological and environmental signals. nih.govpnas.org In many plants, particularly in pea ( Pisum sativum L.), IAA-Asp is the predominant low molecular weight amide conjugate. nih.govebi.ac.uk

The synthesis of IAA-Asp is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. pnas.orgmdpi.com These enzymes conjugate IAA to amino acids, with a preference for aspartate and glutamate (B1630785) in many species. pnas.orgresearchgate.net This conjugation was initially considered a detoxification mechanism when plants are exposed to high levels of exogenous auxin. frontiersin.org However, it is now understood to be a key part of the normal homeostatic regulation of endogenous IAA levels. pnas.orguniprot.org

While some IAA-amino acid conjugates can be hydrolyzed back to free, active IAA, IAA-Asp is generally considered a precursor for an irreversible degradation pathway. oup.comnih.gov This positions IAA-Asp as a critical component in the permanent inactivation of auxin, playing a vital role in maintaining optimal auxin concentrations for plant growth and development. frontiersin.orgpnas.orguniprot.org

Irreversible Nature of this compound Formation

The conjugation of indole-3-acetic acid (IAA) with L-aspartate to form this compound (IAA-Asp) is largely considered an irreversible step in auxin metabolism. frontiersin.orgnih.gov This process serves as a catabolic pathway, effectively removing active auxin from the cellular pool. frontiersin.org While other IAA-amino acid conjugates can be hydrolyzed by amidohydrolases of the ILR1/ILL family to release free IAA, making them storage forms of the hormone, IAA-Asp is not a substrate for these enzymes in most plant species. pnas.orgfrontiersin.orgnih.gov

This inability to hydrolyze IAA-Asp back to free IAA signifies its commitment to a terminal degradation pathway. oup.com The formation of IAA-Asp, therefore, represents a crucial point of no return in auxin homeostasis, channeling excess auxin towards permanent inactivation rather than temporary storage. pnas.orgpnas.org This irreversible conjugation is a key mechanism for maintaining appropriate auxin levels, preventing the over-accumulation that can be detrimental to plant development. pnas.orgpnas.org

Oxidative Inactivation Pathway: GH3-ILR1-DAO Pathway

A major route for the inactivation of the plant hormone auxin, indole-3-acetic acid (IAA), is the GH3-ILR1-DAO pathway. plantae.orgnih.govslq.qld.gov.au This multi-step process begins with the conversion of IAA into amino acid conjugates, such as this compound (IAA-Asp) and IAA-glutamate (IAA-Glu), by the GRETCHEN HAGEN 3 (GH3) family of enzymes. plantae.orgnih.govnih.gov These conjugates can be considered temporary storage forms of auxin, as they can be converted back to free IAA by the action of ILR1/ILL amidohydrolases. pnas.orgnih.govnih.gov

However, these IAA-amino acid conjugates can also be directed towards irreversible inactivation through oxidation. researchgate.netplantae.orgnih.gov The enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) plays a pivotal role in this step by oxidizing IAA-Asp and IAA-Glu. researchgate.netnih.govnih.gov This oxidative step is a key regulatory point in controlling the levels of stored auxin. nih.gov

Conversion to 2-Oxindole-3-Acetic Acid-Aspartate (oxIAA-Asp) by DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1)

The enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) is a key player in the irreversible degradation of auxin. researchgate.netnih.govpnas.org It catalyzes the oxidation of IAA-amino acid conjugates, specifically converting this compound (IAA-Asp) and its glutamate counterpart into their respective 2-oxindole-3-acetic acid forms. nih.govnih.gov This reaction transforms IAA-Asp into 2-oxindole-3-acetic acid-aspartate (oxIAA-Asp). nih.govnih.gov

This oxidation is a critical step in the GH3-ILR1-DAO pathway, marking the commitment of the conjugated auxin to a terminal catabolic fate. researchgate.netnih.gov Studies have shown that DAO1 preferentially acts on these amino acid conjugates rather than on free IAA itself, highlighting the importance of the initial conjugation step in preparing auxin for degradation. nih.govresearchgate.net The conversion to oxIAA-Asp is an irreversible process, ensuring the permanent removal of auxin activity. researchgate.netnih.gov

Subsequent Hydrolysis by ILR1/ILL Amidohydrolases to Release Inactive OxIAA

Following the oxidation of this compound (IAA-Asp) to 2-oxindole-3-acetic acid-aspartate (oxIAA-Asp) by DAO1, the resulting oxidized conjugate is then targeted by a class of enzymes known as amidohydrolases. nih.govnih.gov Specifically, members of the IAA-Leu-Resistant1 (ILR1) and ILR1-like (ILL) family of hydrolases are responsible for the next step in the degradation pathway. researchgate.netnih.govnih.gov

These enzymes catalyze the hydrolysis of oxIAA-Asp, cleaving the amide bond to release the inactive catabolite 2-oxindole-3-acetic acid (oxIAA) and the amino acid aspartate. nih.govnih.govull.es This final hydrolytic step completes the irreversible inactivation of the auxin molecule that was initially conjugated. nih.govresearchgate.net The coordinated action of DAO1 and ILR1/ILL enzymes provides a comprehensive mechanism for tightly regulating auxin levels by channeling conjugated auxin towards permanent degradation. researchgate.netnih.gov

Metabolic Profiles of OxIAA-Amino Acid Conjugates Across Different Plant Species

Recent studies have revealed that the metabolic profiles of 2-oxindole-3-acetic acid (oxIAA)-amino acid conjugates can vary significantly among different plant species. nih.govnih.govresearchgate.net While oxIAA-aspartate (oxIAA-Asp) and oxIAA-glutamate (oxIAA-Glu) have been identified in several plants, their relative abundance and the presence of other oxIAA conjugates differ. nih.govnih.gov

For instance, in Arabidopsis thaliana, the dominant auxin metabolite is oxIAA-glucosyl ester (oxIAA-glc), with oxIAA-amino acid conjugates being present in much lower amounts. nih.govfrontiersin.org In contrast, pea (Pisum sativum) shows a prevalence of oxIAA-amino acid conjugates, which constitute a major portion of the total auxin metabolite pool in both shoots and roots. nih.govfrontiersin.org

Furthermore, novel oxIAA conjugates, such as oxIAA-leucine (oxIAA-Leu) and oxIAA-phenylalanine (oxIAA-Phe), have been identified in the cotyledons of pea and maize (Zea mays), respectively. nih.govnih.govresearchgate.net The table below summarizes the relative abundance of different classes of auxin metabolites in various plant species, highlighting the diversity in auxin inactivation pathways.

Relative Abundance of Auxin Metabolite Classes in Different Plant Species

| Plant Species | Tissue | Free IAA (%) | IAA-glc (%) | IAA-AA (%) | oxIAA (%) | oxIAA-glc (%) | oxIAA-AA (%) |

|---|---|---|---|---|---|---|---|

| Arabidopsis thaliana | Shoots | 1 | 1 | 2 | 15 | 81 | 0 |

| Roots | 1 | 1 | 7 | 23 | 68 | 0 | |

| Pisum sativum | Shoots | 13 | 0 | 22 | 12 | 0 | 53 |

| Roots | 12 | 0 | 15 | 15 | 0 | 58 | |

| Triticum aestivum | Shoots | 3 | 0 | 8 | 4 | 0 | 85 |

| Roots | 4 | 0 | 15 | 5 | 0 | 76 | |

| Zea mays | Shoots | 1 | 0 | 4 | 1 | 0 | 94 |

| Roots | 1 | 0 | 1 | 2 | 0 | 96 |

Data is presented as the relative abundance to the total pool of IAA metabolites. frontiersin.org

This species-specific variation in the profiles of oxIAA-amino acid conjugates suggests that the downstream steps of auxin degradation are adapted in different plant lineages. nih.gov

Interplay with Other Auxin Inactivation Mechanisms

The degradation pathway involving this compound is part of a larger, complex network of auxin inactivation mechanisms that work in concert to maintain hormonal homeostasis. pnas.orguniprot.org In Arabidopsis, the primary routes of auxin inactivation are oxidation, catalyzed by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes, and conjugation to amino acids by GRETCHEN HAGEN 3 (GH3) enzymes. pnas.orguniprot.org

Initially, these were thought to be parallel and independent pathways. researchgate.net However, recent evidence has established that they are interconnected, with the GH3-mediated conjugation often preceding the DAO-catalyzed oxidation. nih.govresearchgate.net This is exemplified by the GH3-ILR1-DAO pathway, where IAA is first conjugated to aspartate or glutamate, and these conjugates are then oxidized by DAO1. nih.govnih.gov

Furthermore, plants utilize other methods of auxin inactivation, such as the formation of IAA-glucose esters by UDP-glucosyltransferases (UGTs). nih.gov There is evidence of crosstalk between these pathways. For example, mutations in the DAO1 gene, which blocks the primary oxidative pathway, lead to a significant accumulation of IAA conjugates like IAA-Asp and IAA-Glu. pnas.orguniprot.org This compensatory mechanism highlights the redundancy and interconnectedness of auxin inactivation pathways, ensuring robust control over auxin levels. pnas.orguniprot.org Additionally, some GH3 enzymes have been shown to conjugate the oxidized form of auxin, oxIAA, with amino acids, adding another layer of regulation. researchgate.net

Glucosylation by UDP-Glycosyltransferases (UGTs)

Glucosylation, the attachment of a glucose molecule, is a common modification of plant metabolites, often altering their solubility, stability, and biological activity. nih.gov This process is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). In the context of auxin metabolism, UGTs are known to glucosylate IAA itself, as well as its oxidized catabolites. nih.govnih.gov

Recent findings have expanded the scope of UGT activity to include auxin-amino acid conjugates. Specifically, a novel glucosylated form of IAA-Asp has been identified, demonstrating that this conjugate can serve as a substrate for glucosylation.

Detailed Research Findings:

In a study on the chemical constituents of Ginkgo biloba leaves, researchers successfully isolated and characterized two rare N-β-D-glucopyranosyl-1H-indole-3-acetic acid conjugates. One of these was identified as N-[2-(1-β-D-glucopyranosyl)-1H-indol-3-yl)acetyl]-L-aspartic acid . researchgate.net This discovery provides direct evidence for the glucosylation of the indole (B1671886) ring of the IAA moiety within the IAA-Asp conjugate. The attachment of the glucose molecule occurs at the nitrogen atom of the indole ring. researchgate.net

While the specific UDP-glycosyltransferase responsible for this reaction has not yet been definitively identified, the UGT superfamily is the primary candidate due to its well-established role in glycosylating a wide array of plant hormones and their metabolites. nih.govsemanticscholar.org The identification of this glucosylated IAA-Asp suggests that it may function as a long-term storage or detoxification form of auxin. researchgate.net

Identified Glucosylated this compound Derivative

| Compound Name | Source Organism | Site of Glucosylation | Potential Function |

|---|---|---|---|

| N-[2-(1-β-D-glucopyranosyl)-1H-indol-3-yl)acetyl]-L-aspartic acid | Ginkgo biloba | N-1 of the indole ring | Long-term storage or detoxification of auxin |

Methyl Esterification by Indole-3-Acetate O-Methyltransferase 1 (IAMT1)

Methyl esterification is another significant modification in auxin metabolism, leading to the formation of methyl-indole-3-acetate (MeIAA). This reaction is catalyzed by Indole-3-acetate O-methyltransferase 1 (IAMT1), an enzyme belonging to the SABATH family of methyltransferases. nih.govnih.gov MeIAA is considered an inactive form of auxin, and its formation plays a crucial role in regulating auxin homeostasis and various developmental processes. nih.govresearchgate.net

Detailed Research Findings:

IAMT1 has been shown to be highly specific for its substrate, indole-3-acetic acid (IAA). nih.govnih.gov Extensive in vitro and in vivo studies have demonstrated that IAMT1 efficiently converts free IAA into MeIAA. nih.govpnas.org The crystal structure of IAMT1 and kinetic analyses have further confirmed its high specificity for IAA over other related compounds. nih.gov

Current research indicates that this compound is not a substrate for IAMT1. The enzyme's active site is structured to recognize and bind the free carboxyl group of IAA. nih.govuniprot.org The conjugation of aspartate to the carboxyl group of IAA in IAA-Asp effectively blocks the site of action for IAMT1, preventing its methylation. Therefore, the metabolic pathways of IAA conjugation to aspartate and IAA methylation by IAMT1 appear to be distinct and separate routes for inactivating auxin.

Substrate Specificity of Indole-3-Acetate O-Methyltransferase 1 (IAMT1)

| Enzyme | Substrate | Product | Activity with this compound |

|---|---|---|---|

| Indole-3-acetate O-methyltransferase 1 (IAMT1) | Indole-3-acetic acid (IAA) | Methyl-indole-3-acetate (MeIAA) | No reported activity |

Physiological Roles and Regulatory Mechanisms in Plant Systems

Regulation of Auxin Homeostasis and Dynamic Control of Free Auxin Levels

The maintenance of appropriate levels of free, active auxin (IAA) is critical for nearly every aspect of a plant's life, from cell division and elongation to the formation of roots and shoots. nih.gov Plants employ several mechanisms to achieve this delicate balance, known as auxin homeostasis, and the synthesis of IAA-amino acid conjugates is a crucial component of this regulation. cabidigitallibrary.orgnih.govbohrium.com

(Indol-3-yl)acetyl-L-aspartate is formed through the covalent linkage of IAA to the amino acid L-aspartate. nih.gov This conjugation is primarily catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases. mdpi.comebi.ac.ukplos.org Unlike some other IAA-amino acid conjugates, such as IAA-Alanine or IAA-Leucine, which can be hydrolyzed by enzymes to release free IAA, IAA-Asp is generally considered a non-hydrolyzable, catabolic conjugate. nih.gov This means its formation represents an irreversible step toward auxin degradation, effectively removing active IAA from the cellular pool. cabidigitallibrary.orgnih.govebi.ac.uk

The synthesis of IAA-Asp is a dynamic and inducible process. mdpi.com For instance, the application of exogenous IAA to Arabidopsis plants induces the expression of GH3 genes and promotes the conversion of the excess IAA into IAA-Asp. mdpi.com This demonstrates a feedback mechanism where high levels of active auxin trigger its own inactivation, thereby maintaining homeostasis. In Arabidopsis, the principal pathway for auxin degradation involves this initial conversion to IAA-Asp and IAA-glutamate by GH3 enzymes, followed by oxidation. mdpi.com Studies on Arabidopsis mutants have further clarified this relationship. For example, metabolic profiling of the dao1-1 mutant revealed a dramatic increase in IAA-Asp (438-fold) and IAA-glutamate (240-fold) levels in root tissues, while free auxin levels remained near normal, highlighting the critical role of this conjugation pathway in regulating auxin concentrations. ebi.ac.uk

In some species, such as pea (Pisum sativum), IAA-Asp is the predominant amide conjugate of auxin found in its tissues, acting as a key intermediate in the auxin degradation pathway. cabidigitallibrary.orgnih.govebi.ac.uk The levels of IAA-Asp versus free IAA can also be indicative of specific developmental processes. For example, higher levels of IAA-Asp in difficult-to-root genotypes of certain species suggest that the metabolism and inactivation of IAA play an important role in processes like adventitious root formation. ebi.ac.uk

Involvement in Plant-Pathogen Interactions and Disease Susceptibility

Beyond its role in internal hormone regulation, this compound has emerged as a significant molecule in the complex interplay between plants and pathogenic microbes. nih.govresearchgate.net Evidence indicates that some pathogens can manipulate the host's auxin conjugation machinery to their advantage, promoting infection and disease. nih.govapsnet.org

Research has demonstrated that infection of Arabidopsis thaliana with either the necrotrophic fungus Botrytis cinerea or the hemibiotrophic bacterium Pseudomonas syringae leads to an accumulation of IAA-Asp. nih.gov This increase is a direct consequence of the transcriptional activation of the host's auxin-conjugating gene, GH3.2. nih.gov Crucially, this accumulation of IAA-Asp promotes the development of disease. nih.gov When IAA-Asp was applied exogenously to Arabidopsis plants, they exhibited more severe symptoms and supported greater bacterial growth following infection with P. syringae compared to control plants. nih.gov Similarly, plants treated with IAA-Asp showed larger lesions after inoculation with B. cinerea. nih.gov This suggests that the conversion of active IAA to IAA-Asp is a key factor that increases host susceptibility to these pathogens. nih.govresearchtrend.net

The role of IAA-Asp in promoting disease is not limited to its effect on the host plant. Studies have shown that IAA-Asp can increase a pathogen's progression within the plant by regulating the transcription of its virulence genes. nih.gov While IAA-Asp added directly to a pathogen culture may not have an effect, its presence within the plant host appears to act as a signal that enhances the pathogen's arsenal. nih.gov This highlights a sophisticated mechanism where the pathogen senses a specific host-derived molecule—a modified plant hormone—to ramp up its infection machinery. nih.gov In the broader context of auxin, IAA has been shown to directly impact the expression of virulence genes in P. syringae, both in culture and inside the plant, further supporting the idea that pathogens use host auxins as environmental cues. apsnet.orgnih.govnih.gov

A central theme in the role of IAA-Asp during infection is the concept of "pathogen hijacking." nih.gov Fungal and bacterial pathogens can co-opt the host's own metabolic pathways to create a more favorable environment for themselves. nih.gov In the case of B. cinerea and P. syringae infections, the pathogens induce the expression of the plant's GH3.2 gene, which encodes the enzyme that synthesizes IAA-Asp. nih.gov This manipulation leads to the accumulation of IAA-Asp, which in turn promotes disease. nih.gov Therefore, the pathogen effectively forces the plant to produce a compound that renders it more susceptible. nih.gov This strategy of modulating host hormone signaling is a common tactic among plant pathogens to facilitate colonization and suppress plant defense responses. researchgate.netplos.org

The involvement of IAA-Asp extends to interactions with plant viruses. In rice plants infected with Rice Black Streaked Dwarf Virus (RBSDV), a significant shift in auxin homeostasis is observed. nih.gov The concentration of the active hormone, IAA, gradually decreases, while the amount of IAA-aspartate sharply increases. nih.govresearchgate.net This change is correlated with a strong up-regulation of the rice gene GH3.8, which encodes an IAA-amino synthetase responsible for creating the IAA-aspartate conjugate. nih.govslu.se This virally-induced disruption of the normal auxin balance is linked to the disease symptoms, such as dwarfing, observed in infected plants. researchgate.net This indicates that, similar to bacterial and fungal pathogens, plant viruses can manipulate the host's auxin conjugation pathway, leading to an accumulation of IAA-Asp that contributes to the pathology of the infection. nih.govfrontiersin.org

Table 1: Summary of this compound's Role in Plant-Pathogen Interactions

| Interacting Pathogen/Virus | Host Plant | Key Host Gene Involved | Observed Effect on IAA-Asp Levels | Outcome for Pathogenesis | Reference(s) |

| Botrytis cinerea | Arabidopsis thaliana | GH3.2 | Increase | Promotes disease development and lesion size | nih.gov |

| Pseudomonas syringae | Arabidopsis thaliana | GH3.2 | Increase | Promotes disease symptoms and bacterial growth | nih.gov |

| Rice Black Streaked Dwarf Virus (RBSDV) | Rice (Oryza sativa) | GH3.8 | Sharp Increase | Contributes to disease symptoms (e.g., dwarfing) | nih.govresearchgate.netslu.se |

Contributions to Abiotic Stress Responses

In addition to its roles in development and defense against pathogens, this compound is involved in plant responses to abiotic stresses, such as high salinity and the presence of heavy metals. cabidigitallibrary.orgnih.govbohrium.com Research on pea (Pisum sativum) seedlings has revealed that IAA-Asp can directly and specifically affect the plant's physiological response to these environmental challenges. cabidigitallibrary.orgnih.govbohrium.com

In a study examining the effects of cadmium (CdCl₂) and salt (NaCl) stress, it was found that while IAA-Asp alone reduced the concentration of hydrogen peroxide (H₂O₂), a reactive oxygen species, it potentiated the increase in H₂O₂ levels caused by both cadmium and salt stress. cabidigitallibrary.orgnih.govbohrium.com This suggests a complex modulatory role rather than a simple protective one. Furthermore, IAA-Asp was shown to increase the level of carbonylated proteins, a marker of oxidative stress. cabidigitallibrary.orgnih.govbohrium.com

The compound also differentially affected key antioxidant enzymes. cabidigitallibrary.orgnih.govbohrium.com IAA-Asp alone did not impact catalase activity but reduced the activity of ascorbate (B8700270) peroxidase (APX). nih.govbohrium.com However, in combination with salt stress, it potentiated APX activity after 48 hours. nih.govbohrium.com These findings indicate that IAA-Asp is not merely an inactive degradation product but an active signaling molecule that modulates the plant's biochemical machinery in response to specific abiotic stressors. cabidigitallibrary.orgnih.govbohrium.commdpi.com

Table 2: Effects of this compound on Biochemical Markers in Pisum sativum Under Abiotic Stress

| Treatment | Effect on Hydrogen Peroxide (H₂O₂) Level | Effect on Protein Carbonylation | Effect on Ascorbate Peroxidase (APX) Activity | Reference(s) |

| IAA-Asp (alone) | Reduction | Increase | Reduction | cabidigitallibrary.orgnih.govbohrium.com |

| IAA-Asp + Cadmium (CdCl₂) | Potentiated the increase caused by CdCl₂ | Increase | - | cabidigitallibrary.orgnih.govbohrium.com |

| IAA-Asp + Salt (NaCl) | Potentiated the increase caused by NaCl | Increase | Potentiated the effect of NaCl after 48h | cabidigitallibrary.orgnih.govbohrium.com |

Impact on Protein Carbonylation

Protein carbonylation is a marker of oxidative stress-induced protein damage. Research has demonstrated that this compound is involved in this process. bohrium.commdpi.com In pea seedlings, the application of this compound was found to increase the level of carbonylated proteins. bohrium.comnih.gov This effect was also observed when the conjugate was combined with cadmium and salt stress, suggesting that this compound can modify the response of plant tissues to these abiotic stresses by influencing protein carbonylation. bohrium.com

Regulation of Antioxidant Enzyme Activities (e.g., Catalase, Ascorbate Peroxidase, Guaiacol (B22219) Peroxidase)

The activity of key antioxidant enzymes is also modulated by this compound. bohrium.comnih.govcabidigitallibrary.org In pea seedlings, this compound alone did not significantly affect catalase activity. bohrium.comnih.gov However, the two peroxidase enzymes studied, ascorbate peroxidase (APX) and guaiacol peroxidase (GPX), were regulated differently. bohrium.comnih.gov this compound was observed to reduce APX activity over a 48-hour cultivation period. bohrium.comnih.gov In contrast, guaiacol peroxidase activity was diminished by all tested treatments, including this compound alone. bohrium.comnih.gov

Specific Effects under Cadmium and Salt Stress Conditions

The influence of this compound becomes particularly evident under specific abiotic stress conditions. bohrium.comnih.govebi.ac.uk In pea seedlings subjected to cadmium (250 μM CdCl₂) or salt stress (160 mM NaCl), the presence of this compound (100 μM) amplified the stress-induced changes in H₂O₂ levels. bohrium.comnih.govebi.ac.uk While this compound alone did not affect catalase activity, its combination with cadmium chloride led to time-dependent effects on the enzyme's activity. bohrium.com Furthermore, the combination of this compound and sodium chloride potentiated APX activity after 48 hours. bohrium.comnih.govebi.ac.uk These findings strongly suggest that this compound can directly and specifically modulate the responses of pea plants to abiotic stressors. bohrium.comnih.govcabidigitallibrary.org

Interactive Data Table: Effect of this compound on Pea Seedlings under Stress

| Treatment | H₂O₂ Level | Protein Carbonylation | Catalase Activity | Ascorbate Peroxidase (APX) Activity | Guaiacol Peroxidase (GPX) Activity |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline |

| IAA-Asp (100 µM) | Reduced bohrium.comnih.gov | Increased bohrium.comnih.gov | No effect bohrium.comnih.gov | Reduced (at 48h) bohrium.comnih.gov | Diminished bohrium.comnih.gov |

| CdCl₂ (250 µM) | Increased | Increased | Affected over time | Affected | Diminished bohrium.com |

| IAA-Asp + CdCl₂ | Potentiated effect of CdCl₂ bohrium.comnih.gov | Modified response bohrium.com | Affected over time bohrium.com | - | Diminished bohrium.com |

| NaCl (160 mM) | Increased | Increased | Strong effect | Affected | Diminished bohrium.com |

| IAA-Asp + NaCl | Potentiated effect of NaCl bohrium.comnih.gov | Modified response bohrium.com | - | Potentiated (at 48h) bohrium.comnih.gov | Diminished bohrium.com |

Potential Direct Signaling Functions of this compound

Traditionally viewed as an intermediate in the auxin degradation pathway, recent investigations increasingly point towards a direct signaling role for this compound in various plant processes. bohrium.comnih.govresearchgate.net Unlike some other IAA-amino acid conjugates, it is not typically considered a readily hydrolyzable source of free auxin. bohrium.com The specific modulation of enzymatic activities and stress responses, independent of or in concert with free auxin levels, supports the hypothesis that this compound may function as a signaling molecule in its own right. bohrium.com However, a specific receptor for this conjugate has not yet been identified. bohrium.com

Role in Plant Development and Growth Processes (Non-Commercial/Applied Focus)

Beyond stress responses, this compound is implicated in fundamental developmental processes.

Influence on Adventitious Root Formation

The formation of adventitious roots, which arise from non-root tissues, is a critical process for plant propagation and survival. Hormonal analysis in various plant species has revealed a correlation between the levels of this compound and the capacity for adventitious root formation. For instance, in difficult-to-root genotypes of Eucalyptus globulus, levels of this compound were found to be higher compared to easy-to-root genotypes, while the levels of free indole-3-acetic acid (IAA) remained the same. ebi.ac.ukebi.ac.uk This suggests that the metabolism of IAA, specifically its conjugation to form this compound, may play a significant role in regulating adventitious rooting. ebi.ac.ukebi.ac.uk In pea cuttings, the application of IAA led to a rapid increase in the level of indole-3-acetylaspartic acid, indicating that conjugation with aspartic acid is a primary metabolic pathway. nih.gov

Impact on Cell Elongation

The level of free, active auxin is a primary determinant of cell elongation, a fundamental process in plant growth. nih.gov The formation of IAA-Asp, catalyzed by enzymes like those in the GH3 family, effectively reduces the pool of free IAA, thereby influencing processes such as hypocotyl and primary root elongation. nih.govbiologists.com In this context, IAA-Asp can be viewed as part of a homeostatic mechanism that prevents excessive or inappropriate cell elongation by sequestering active auxin.

Developmental Regulation in Specific Plant Tissues (e.g., Callus, Hypocotyls)

The metabolism of IAA, including the formation of IAA-Asp, is subject to precise developmental and tissue-specific regulation. For instance, in Scots pine seedlings, the irreversible conjugation of IAA to form IAA-Asp is induced concurrently with the onset of de novo auxin synthesis, highlighting its role in balancing hormone levels during early growth. researchgate.net

In tomato hypocotyl explants undergoing wound-induced organ formation, the levels of IAA-Asp are tightly regulated both spatially and temporally. nih.gov Specifically, higher levels of IAA-Asp were observed in the basal region of the explants, suggesting a role in modulating local auxin concentrations to guide developmental processes like adventitious root formation. nih.gov This tissue-specific accumulation of IAA-Asp is linked to the differential expression of genes encoding IAA-amido synthetases. nih.gov

The table below summarizes the observed changes in IAA-Asp levels and the expression of related genes in tomato hypocotyls.

| Tissue Region | Time After Excision | IAA-Asp Level | GH3.1 Gene Expression |

| Basal | 24 hours | Significantly Higher | Downregulated |

| Apical | 24 hours | Lower | - |

| Basal | 96 hours | Lower | - |

| Apical | 96 hours | Lower | - |

| Data derived from studies on tomato hypocotyl explants. nih.gov |

Transcriptional and Post-Translational Regulation of Enzymes Involved in this compound Metabolism

The enzymes responsible for the synthesis and hydrolysis of IAA-Asp are subject to complex regulatory networks at both the transcriptional and post-translational levels, ensuring a fine-tuned response to internal and external signals. nih.gov

Negative Feedback Loops

A key regulatory feature of auxin homeostasis is the existence of negative feedback loops. High levels of active auxin can induce the expression of genes encoding GH3 amido synthetases, the enzymes that catalyze the formation of IAA-amino acid conjugates like IAA-Asp. oup.com This auxin-inducible conjugation serves as a mechanism to attenuate auxin signaling by reducing the concentration of free IAA. oup.com This feedback regulation is crucial for maintaining appropriate auxin levels for normal growth and development. nih.gov

Hormonal Cross-Talk (e.g., Salicylic (B10762653) Acid, Jasmonic Acid, Ethylene (B1197577), Cytokinins)

The metabolism of IAA-Asp is intricately linked with other plant hormone signaling pathways, creating a complex network of interactions that modulate plant development and stress responses. frontiersin.orgnih.gov

Salicylic Acid (SA): In some contexts, the overexpression of certain GH3 genes can lead to disruptions in the levels of both IAA and salicylic acid, which is critical for plant defense responses. researchgate.net

Jasmonic Acid (JA) and Ethylene (ET): JA and ET signaling pathways often act in concert to mediate defense responses. frontiersin.org Crosstalk between JA, ET, and auxin signaling pathways is complex, with interactions occurring at multiple levels, including the regulation of gene expression. frontiersin.orgfrontiersin.org For instance, JAZ repressor proteins from the JA signaling pathway can physically interact with key transcription factors in the ethylene signaling pathway, demonstrating a direct molecular link. frontiersin.org

Cytokinins: Cytokinins and auxins often exhibit antagonistic interactions in developmental processes. frontiersin.org Cytokinins can influence auxin metabolism by modulating the expression of genes involved in both auxin biosynthesis and degradation. nih.gov For example, cytokinins have been shown to up-regulate the expression of certain YUC genes involved in auxin synthesis. nih.gov

Influence of Environmental Cues (e.g., Light, Shade, High Temperature, UV-B)

Environmental signals play a significant role in modulating the metabolism of IAA-Asp, allowing plants to adapt their growth and development to changing conditions.

Light and Shade: Changes in light quality, such as an increased proportion of far-red (FR) light characteristic of shade, can trigger the shade avoidance response. This response involves an increase in IAA levels. nih.gov This hormonal shift can, in turn, influence the expression of genes involved in auxin conjugation.

High Temperature: Temperature is a critical environmental factor that can influence auxin metabolism. While specific direct effects of high temperature on IAA-Asp formation are not extensively detailed, temperature is known to integrate into auxin pathways to regulate growth processes like hypocotyl elongation.

UV-B Radiation: Exposure to UV-B radiation can induce a range of metabolic responses in plants. mdpi.comscience.gov While direct evidence linking UV-B to specific changes in IAA-Asp levels is limited, UV-B is known to affect the biosynthesis of various secondary metabolites, including flavonoids, which can have protective functions. science.govuodiyala.edu.iq It is plausible that UV-B-induced stress could also modulate auxin conjugation as part of a broader stress response. In pea seedlings, IAA-Asp has been shown to be involved in the response to abiotic stresses like heavy metals and salt stress. nih.gov

Advanced Methodologies and Research Models for Studying Indol 3 Yl Acetyl L Aspartate

Analytical Techniques for Quantification and Characterization

Precise quantification of IAA-Asp and related compounds is fundamental to understanding its physiological roles. Researchers employ a variety of highly sensitive analytical methods to achieve this.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-ESI-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of auxins and their conjugates due to its high sensitivity and specificity. mdpi.comfrontiersin.org Ultra-high performance liquid chromatography (UHPLC) combined with electrospray ionization (ESI) tandem mass spectrometry (UHPLC-ESI-MS/MS) offers further improvements in resolution and analysis time. mdpi.comnih.gov

This technique allows for the direct measurement of IAA-Asp in complex plant extracts with minimal sample purification. mdpi.com Typically, samples are extracted and then partially purified using solid-phase extraction (SPE) with a C18 cartridge before being subjected to LC-MS/MS analysis. frontiersin.orgtandfonline.com The high selectivity of multiple reaction monitoring (MRM) in MS/MS effectively minimizes interference from other compounds in the sample. tandfonline.com For IAA-Asp, the protonated molecule [M+H]⁺ is often monitored, which fragments to a characteristic quinolinium ion (m/z 130), providing a signature for quantification. oup.commdpi.com

The detection limits for IAA-Asp using these methods are remarkably low, often in the femtomole range, enabling the analysis of very small tissue samples (20–100 mg). tandfonline.com This sensitivity has been crucial for determining the levels of IAA-Asp in various plant tissues and in response to different stimuli, such as pathogen infection. tandfonline.comnih.gov For instance, studies have successfully quantified IAA-Asp in rice seedlings, dehulled rice, and calli, as well as in Arabidopsis thaliana following inoculation with pathogens. tandfonline.comnih.govwur.nl

A key advantage of LC-MS/MS is its ability to simultaneously quantify multiple auxin metabolites, providing a comprehensive profile of auxin homeostasis. frontiersin.orgwur.nl This has been instrumental in studying the metabolic crosstalk between different auxin pathways.

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are widely used to determine the activity of enzymes that synthesize IAA-Asp, primarily the Gretchen Hagen 3 (GH3) family of amido synthetases. nih.govpnas.org These assays are typically coupled enzyme assays that indirectly measure the formation of one of the reaction products.

A common method involves coupling the release of adenosine (B11128) monophosphate (AMP) from the ATP-dependent synthesis of IAA-Asp to the reactions of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. nih.govtandfonline.com The oxidation of NADH in the final step is monitored as a decrease in absorbance at 340 nm, which is proportional to the rate of IAA-Asp formation. This continuous assay allows for the determination of steady-state kinetic parameters. nih.gov

These assays are valuable for screening substrate specificity, determining the effects of inhibitors, and characterizing the kinetic properties of GH3 enzymes. pnas.orgplos.org For example, spectrophotometric assays have been used to demonstrate that certain GH3 enzymes have a clear preference for aspartate as the amino acid substrate. pnas.org They have also been employed to re-evaluate and determine the kinetic parameters for various GH3 proteins, such as AtGH3-12 and AtGH3-17 from Arabidopsis. tandfonline.comnih.gov

While powerful, it's important to note that results from spectrophotometric assays can sometimes differ from those obtained by other methods, such as zymography, for detecting enzyme activity. bohrium.com

Comparative Studies of Quantification Methods

Various methods have been developed over the years for the quantification of auxins and their conjugates, each with its own advantages and limitations. Early methods included thin-layer chromatography (TLC) combined with colorimetric reagents like Salkowski or Ehmann's reagent. researchgate.netscispace.com While useful for qualitative analysis and initial screening, these methods lack the specificity and sensitivity of modern techniques. oup.comfrontiersin.org

Immunoassays have also been used, but cross-reactivity with other indole (B1671886) compounds can be a concern. researchgate.net For example, some immunoassays for IAA may show cross-reaction with IAA-Asp, although this can sometimes be circumvented by chemical modification of the analytes. researchgate.net

Comparative studies consistently highlight the superiority of LC-MS/MS-based methods for the quantification of IAA-Asp and other auxin conjugates. mdpi.comwustl.edu A direct comparison between a newly developed LC-MS/MS assay and older LC- and TLC-based assays demonstrated that the LC-MS/MS method is more robust and sensitive for direct kinetic studies of IAA-conjugating enzymes. wustl.edu The development of UHPLC-ESI-MS/MS has further solidified the position of mass spectrometry-based techniques as the preferred method for accurate and reliable quantification of IAA-Asp in plant tissues. mdpi.comnih.gov

Biochemical and Enzymatic Characterization Approaches

Understanding the enzymatic machinery behind IAA-Asp synthesis is crucial. Researchers use a combination of in vitro and in vivo techniques to characterize the enzymes involved, primarily the GH3 family of proteins.

In Vitro Enzyme Assays and Kinetic Modeling

In vitro enzyme assays are essential for determining the fundamental kinetic properties of the enzymes that synthesize IAA-Asp. nih.govplos.org These assays typically use purified recombinant enzymes and allow researchers to vary the concentrations of substrates (IAA, aspartate, and ATP) to determine key kinetic parameters such as Km (Michaelis constant) and kcat (catalytic constant). nih.govwustl.edu

Steady-state kinetic analyses have been performed on several GH3 enzymes, revealing important details about their catalytic mechanisms. nih.govwustl.edu For instance, detailed kinetic studies of OsGH3-8, an IAA-amido synthetase from rice, have shown that the enzyme follows a Bi Uni Uni Bi Ping Pong reaction mechanism. nih.gov In this mechanism, ATP binds first, followed by IAA, leading to the formation of an adenylated IAA intermediate and the release of pyrophosphate. Subsequently, aspartate binds and reacts with the intermediate to form IAA-Asp and release AMP. nih.gov The formation of the adenylated-IAA intermediate has been confirmed by mass spectrometry. nih.gov

Kinetic modeling, using global curve-fitting of initial velocity data, is used to validate the proposed reaction mechanisms. nih.gov These studies have also revealed the substrate specificity of various GH3 enzymes, with some showing a strong preference for aspartate over other amino acids. nih.govpnas.org

| Enzyme | Substrates | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| OsGH3-8 | IAA | 123 | 20.3 | - | wustl.edu |

| OsGH3-8 | ATP | 50 | 14.1 | - | wustl.edu |

| OsGH3-8 | Aspartate | 1580 | 28.8 | - | wustl.edu |

| VvGH3-1 | IAA | - | - | - | plos.org |

| VvGH3-1 | MgATP | - | - | - | plos.org |

| VvGH3-6 | IAA | - | - | - | plos.org |

| VvGH3-6 | MgATP | - | - | - | plos.org |

This table presents a selection of kinetic parameters for GH3 enzymes involved in IAA-Asp synthesis. Note that a full kinetic dataset (Km, kcat, and kcat/Km) is not always available in the cited literature.

Recombinant Protein Expression and Purification (e.g., in Escherichia coli)

To obtain sufficient quantities of pure enzyme for biochemical and structural studies, recombinant protein expression systems are widely used. Escherichia coli is a common host for the expression of GH3 proteins. nih.govplos.orgnih.gov The coding sequences for the GH3 genes are cloned into expression vectors, often with an affinity tag such as a hexahistidine (His6)-tag, to facilitate purification. plos.orgresearchgate.net

The recombinant proteins are then overexpressed in E. coli and purified to homogeneity using techniques like immobilized metal ion affinity chromatography (IMAC), which utilizes the affinity of the His-tag for nickel or cobalt ions. nih.govplos.org Size-exclusion chromatography is often used as a subsequent step to further purify the protein and ensure it is in a monomeric state. nih.gov The purity of the final enzyme preparation is typically assessed by SDS-PAGE. plos.orgresearchgate.net

Bacterial Assays for High-Throughput Screening of Catabolic Enzymes

A significant bottleneck in studying the enzymes that catabolize indole-3-acetic acid (IAA) and its conjugates, such as IAA-Asp, has been the need for laborious protein purification for in vitro assays. researchgate.net To overcome this, researchers have developed rapid, reproducible, and cost-effective bacterial assays for high-throughput screening of the enzymatic activity of recombinant proteins involved in IAA inactivation. researchgate.netnih.gov

This method typically utilizes Escherichia coli to express plant enzymes, such as those from the GRETCHEN HAGEN 3 (GH3) family, which are known to synthesize IAA-amino acid conjugates. researchgate.netnih.gov The key advantage of this system is that the enzymatic reactions are carried out directly within the bacterial culture that is producing the recombinant protein. researchgate.net Substrates, such as IAA and specific amino acids, are added to the culture medium, and after an incubation period, the reaction products in the supernatant can be directly analyzed without the need for protein extraction and purification. researchgate.net

The detection and quantification of the resulting metabolites, including (indol-3-yl)acetyl-L-aspartate, are performed using highly sensitive analytical techniques like ultrahigh-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS). researchgate.netnih.gov This approach has been successfully optimized for various classes of IAA-modifying enzymes and is suitable for the rapid screening of candidate genes from non-model organisms. researchgate.net

Table 1: Comparison of Traditional vs. Bacterial Assay for Screening Catabolic Enzymes

| Feature | Traditional In Vitro Assay | Bacterial Assay |

|---|---|---|

| Enzyme Source | Purified recombinant protein | Recombinant protein expressed in E. coli |

| Protein Purification | Required | Not required |

| Throughput | Low to medium | High |

| Time & Cost | Time-consuming and expensive | Rapid and cost-effective |

| Analysis Method | HPLC, TLC | UHPLC-ESI-MS/MS |

Genetic and Molecular Approaches in Model Plant Systems

Genetic manipulation of model plants has provided profound insights into the in vivo function and metabolism of this compound.

The GRETCHEN HAGEN 3 (GH3) family of enzymes is primarily responsible for conjugating IAA to amino acids, including aspartate. nih.govoup.com Studies on Arabidopsis thaliana mutants with altered GH3 gene expression have been crucial in understanding the role of this pathway.

Due to functional redundancy among the eight group II GH3 genes in Arabidopsis, single gene mutants often show only subtle phenotypes. oup.com However, the generation of higher-order mutants has been more informative. For instance, a sextuple gh3 mutant showed undetectable levels of IAA-Asp. biorxiv.org More comprehensively, an octuple mutant, gh3.1,2,3,4,5,6,9,17 (gh3oct), which knocks out the entire group II GH3 pathway, was created to thoroughly investigate the role of these enzymes. biorxiv.org Analysis of the gh3oct mutant revealed that the levels of IAA-Asp were below the limit of detection in both shoots and roots of 7-day-old seedlings, confirming that the group II GH3 enzymes are the primary mediators of IAA-Asp synthesis. biorxiv.orgresearchgate.net In contrast, overexpression of GH3.6 in the dfl1-D mutant resulted in a 3.2- to 4.5-fold increase in IAA-Asp levels compared to wild-type plants. nih.gov

Conversely, genetic manipulation of IAA biosynthesis genes also impacts the levels of IAA conjugates. The overexpression of TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1) in a yucca1D (yuc1D) mutant background (TAA1ox yuc1D) leads to a synergistic enhancement of IAA biosynthesis. nih.govresearchgate.net This results in elevated levels of free IAA and, consequently, its catabolites. In these mutants, the levels of IAA-glutamate (IAA-Glu) were significantly increased, suggesting that the excess IAA is primarily metabolized via conjugation by the GH3 family. nih.govresearchgate.net While IAA-Asp levels did not show a significant change in this specific genetic background, it highlights the role of the GH3 pathway in managing auxin homeostasis when biosynthesis is upregulated. nih.gov

Table 2: Levels of this compound in Arabidopsis thaliana Genotypes

| Genotype | Tissue | This compound Level (pmol/g FW) | Fold Change vs. Wild-Type | Reference |

|---|---|---|---|---|

| Wild-Type (Col-0) | Shoots | ~15 | - | biorxiv.orgresearchgate.net |

| Wild-Type (Col-0) | Roots | ~25 | - | biorxiv.orgresearchgate.net |

| gh3oct mutant | Shoots | < LOD* | - | biorxiv.orgresearchgate.net |

| gh3oct mutant | Roots | < LOD* | - | biorxiv.orgresearchgate.net |

| dfl1-D (GH3.6 ovx) | Seedlings | - | 3.2x | nih.gov |

| dfl1-D (GH3.6 ovx) | Mature Leaves | - | 4.5x | nih.gov |

LOD: Limit of Detection

In planta feeding assays are a direct method to trace the metabolic fate of a compound within a plant. These experiments have been instrumental in confirming the pathways of IAA conjugation. researchgate.net In this technique, a labeled form of a precursor, such as IAA, is supplied to the plant tissue, and the subsequent formation of labeled metabolites is monitored over time.

For example, feeding experiments using labeled IAA in conifer seedlings have demonstrated that the de novo synthesis of IAA-Asp is a primary metabolic route. mdpi.com Similarly, when labeled IAA was applied to the surface of various plant species, including Arabidopsis and tobacco, the formation of labeled IAA-amino acid conjugates, including IAA-Asp, was observed. biorxiv.org These assays have also revealed that when an excess of IAA is supplied to Arabidopsis seedlings, the major metabolic pathway shifts towards conjugation with amino acids, leading to a prominent accumulation of compounds like IAA-Asp. tandfonline.com

Stable isotope labeling provides a powerful tool for elucidating metabolic pathways and quantifying metabolite fluxes without the use of radioactive materials. In the context of this compound, stable isotopes are used in several ways.

One approach involves feeding plants with stable isotope-labeled precursors of IAA, such as [¹³C₆]anthranilate or [¹³C₈, ¹⁵N]indole, and then tracing the incorporation of the label into IAA and its various conjugates, including IAA-Asp. researchgate.net This Stable Isotope Labeled Kinetics (SILK) method allows researchers to study the turnover rates of pathway intermediates and products with high temporal resolution. researchgate.net

Another critical application is in quantitative analysis through isotope dilution. A known amount of a stable isotope-labeled internal standard, such as [¹⁴C]IAAsp or [¹³C₆]IAA-Asp, is added to a plant extract. nih.govnih.gov By comparing the mass spectrometry signal of the endogenous (unlabeled) IAA-Asp to the signal of the labeled standard, a precise quantification of the absolute amount of the compound in the tissue can be achieved. nih.govnih.gov

Plant Models Utilized in Research

The selection of an appropriate plant model is crucial for advancing our understanding of this compound metabolism and function.

Arabidopsis thaliana is the most widely used model organism in plant biology, and research on this plant has been foundational to our current understanding of this compound. Its relatively simple genome, short life cycle, and the availability of extensive genetic resources, including vast collections of mutants, make it an ideal system for studying auxin metabolism. nih.govbiorxiv.orgresearchgate.netnih.govnih.gov

Studies in Arabidopsis have established that this compound is a primary catabolite of IAA, formed by the action of group II GH3 enzymes. nih.gov Quantitative analyses have shown that in wild-type seedlings, IAA-Asp is present at relatively low steady-state levels, for example, approximately 17.4 ng/g fresh weight in 9-day-old seedlings. nih.gov However, these levels are dramatically altered in various mutants. As mentioned previously, in the gh3oct mutant, IAA-Asp is virtually absent, while in the dfl1-D overexpression line, its levels are significantly elevated. nih.govbiorxiv.orgresearchgate.net These genetic studies in Arabidopsis have been pivotal in confirming the irreversible nature of the IAA-Asp conjugation step in auxin catabolism. nih.gov Furthermore, the complex interplay between IAA biosynthesis and conjugation has been dissected using Arabidopsis mutants like TAA1ox yuc1D. nih.gov

Pisum sativum (Pea)

Pisum sativum has been a classical model for studying the conjugation of the plant hormone indole-3-acetic acid (IAA) with amino acids. Research has established that this compound (IAA-Asp) is a predominant amide conjugate in pea tissues. bohrium.comcabidigitallibrary.orgnih.govebi.ac.uk Methodologies to study IAA-Asp in pea often involve the application of exogenous auxins and subsequent analysis of metabolic products, as well as the investigation of the plant's response to abiotic stressors.

Early research using pea sections demonstrated that pretreatment with an active auxin induces an enzyme system responsible for forming aspartate conjugates of various carboxylic acids, including IAA. oup.comnih.gov This induction is a specific response to compounds with auxin activity and is dependent on RNA and protein synthesis, which can be abolished by respective inhibitors. oup.comnih.gov

More recent studies have employed advanced analytical techniques like spectrophotometry and native-PAGE assays to investigate the direct physiological roles of IAA-Asp, particularly in stress responses. bohrium.comcabidigitallibrary.orgnih.gov In these models, 7-day-old pea seedlings are subjected to stress conditions such as high salinity (e.g., 160 mM NaCl) or heavy metal exposure (e.g., 250 µM CdCl₂) in the presence or absence of exogenously applied IAA-Asp. bohrium.comcabidigitallibrary.orgnih.gov Researchers then measure various stress markers, including hydrogen peroxide (H₂O₂) concentration, protein carbonylation, and the activity of antioxidant enzymes like catalase, ascorbate (B8700270) peroxidase (APX), and guaiacol (B22219) peroxidase (GPX). bohrium.comcabidigitallibrary.orgnih.gov

Findings from these studies suggest that IAA-Asp is not merely an inactive degradation product but may function as a signaling molecule in stress response pathways. bohrium.comcabidigitallibrary.org For instance, treatment with 100 µM IAA-Asp was found to increase the level of carbonylated proteins while reducing the concentration of H₂O₂. bohrium.comcabidigitallibrary.orgnih.gov Furthermore, IAA-Asp potentiated the effects of cadmium and salt stress on H₂O₂ levels and differentially regulated peroxidase activities. bohrium.comcabidigitallibrary.orgnih.gov Comparative metabolomic analysis across different plant species has further revealed that oxidized IAA-amino acid conjugates (oxIAA-AAs) are major metabolites in pea, underscoring the importance of this metabolic pathway in the species. frontiersin.org

Table 1: Effect of this compound on Stress Markers in Pisum sativum Seedlings

| Treatment Condition | Effect on H₂O₂ Concentration | Effect on Protein Carbonylation | Effect on Ascorbate Peroxidase (APX) Activity | Effect on Guaiacol Peroxidase (GPX) Activity | Reference |

|---|---|---|---|---|---|

| IAA-Asp (100 µM) alone | Reduced | Increased | Reduced (during 48h cultivation) | Diminished | bohrium.comcabidigitallibrary.orgnih.gov |

| IAA-Asp + CdCl₂ (250 µM) | Potentiated the effect of Cd²⁺ | Data not specified | Data not specified | Diminished | bohrium.comcabidigitallibrary.orgnih.gov |

| IAA-Asp + NaCl (160 mM) | Potentiated the effect of NaCl | Data not specified | Potentiated after 48h | Diminished | bohrium.comcabidigitallibrary.orgnih.gov |

Oryza sativa (Rice)

In Oryza sativa, the study of this compound is integrated into broader research on auxin homeostasis, which is critical for growth, development, and grain yield. chinbullbotany.comfrontiersin.orgoup.com The primary methodologies involve genetic and metabolic analyses, often under specific conditions like abiotic stress, to elucidate the pathways of auxin synthesis, transport, and catabolism. frontiersin.orgresearchgate.net

The synthesis of IAA-amino acid conjugates in rice is catalyzed by the GH3 family of enzymes. chinbullbotany.com While rice utilizes multiple pathways for managing auxin levels, the formation of IAA-Asp is a recognized component of this regulatory network. Advanced analytical methods such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI/MS/MS) have been crucial for identifying and quantifying IAA and its metabolites in rice tissues and even in the surrounding culture medium. researchgate.net

A key research model involves subjecting rice seedlings (e.g., cv. Nipponbare) grown hydroponically to salt stress. researchgate.net In one such study, salt stress was found to facilitate the metabolic turnover of IAA, leading to a significant increase in the total amount of IAA and its metabolites. researchgate.net While the levels of free IAA in the shoots and roots increased by less than twofold, the culture medium showed a 20-fold increase in IAA and contained high amounts of oxidized metabolites, including DiOxIAA-Asp (an oxidized form of IAA-Asp). researchgate.net This indicates that under stress, rice actively metabolizes and excretes auxin and its conjugates.

Another important research avenue is the study of mutants. For example, research on the dioxygenase for auxin oxidation (DAO) gene, which converts active IAA into inactive 2-oxoindole-3-acetic acid (OxIAA), has provided insights into auxin degradation. nih.gov Mutants lacking a functional DAO gene exhibit increased levels of free IAA in reproductive tissues, demonstrating the critical role of auxin catabolism in development. nih.gov Although this study focuses on the direct oxidation of IAA, it highlights the importance of inactivation pathways, which include conjugation to aspartate as a preliminary step to oxidation.

Table 2: IAA Metabolites Detected in the Culture Medium of Salt-Stressed Oryza sativa Seedlings

| Metabolite | Abbreviation | Detected under Salt Stress | Reference |

|---|---|---|---|

| Indole-3-acetic acid | IAA | Yes (approx. 20-fold increase) | researchgate.net |

| 2-oxoindole-3-acetic acid | OxIAA | Yes | researchgate.net |

| Dioxy-indole-3-acetic acid | DiOxIAA | Yes | researchgate.net |

| Dioxy-indole-3-acetyl-glutamate | DiOxIAA-Glu | Yes | researchgate.net |

| Dioxy-indole-3-acetyl-aspartate | DiOxIAA-Asp | Yes | researchgate.net |

Zea mays (Maize)

In Zea mays, auxin homeostasis is primarily regulated through the formation of ester conjugates with sugars, such as indole-3-acetyl-myo-inositol (IAInos). nih.gov However, the amide conjugation pathway that produces this compound also functions in maize and plays a significant role, particularly in response to biotic and abiotic stresses. nih.govfrontiersin.orgnih.gov

Research models for studying IAA-Asp in maize often involve pathogen infection or analysis of specific developmental stages. For example, the interaction between maize seedlings and pathogenic Fusarium species has been shown to alter auxin metabolism significantly. frontiersin.org Using methods like high-performance liquid chromatography coupled with mass spectrometry to analyze hormone levels in infected root tissues, studies have revealed that infection by Fusarium verticillioides and especially Fusarium mangiferae leads to a substantial accumulation of IAA-Asp. frontiersin.org This suggests that the pathogen may "hijack" the plant's auxin metabolism, leading to the formation of IAA-Asp, which has been implicated in disease promotion in other plant systems. frontiersin.org

Another advanced research methodology involves studying the interplay between different auxin conjugation pathways. A study on a recombinant maize IAGlc synthase, the enzyme that synthesizes the precursor to the main storage form of IAA, found that its activity was significantly enhanced by IAA-Asp. mdpi.com IAA-Asp at a concentration of 1 mM increased the enzyme's activity by 3.5-fold. mdpi.com This suggests a sophisticated regulatory cross-talk where the accumulation of IAA-Asp, an indicator of high free IAA levels, can trigger the pathway for forming ester conjugates, providing a more effective means of controlling auxin homeostasis. mdpi.com Comparative metabolomic studies have also been performed, showing that the relative abundance of IAA-amino acid conjugates in maize is generally lower than in dicots like pea. frontiersin.org

Table 3: Changes in IAA and IAA-Asp Levels in Zea mays Roots Following Fungal Infection

| Infecting Agent | Time Post-Inoculation | Change in Free IAA Level | Change in IAA-Asp Level | Reference |

|---|---|---|---|---|

| F. verticillioides | 10 days | > 2-fold increase | Significant accumulation | frontiersin.org |

| F. mangiferae | 10 days | Significant increase | Greatest accumulation among tested fusaria | frontiersin.org |

Glycine max (Soybean)

This compound is a well-documented and significant auxin conjugate in Glycine max. nih.govnih.gov Research models have focused on its identification, quantification, and the enzymatic pathways governing its synthesis as a key component of auxin homeostasis.

Pioneering research involved the isolation of IAA-Asp from soybean seeds (cv. Hark) and its definitive identification using chromatographic performance and mass spectral fragmentation. nih.govnih.gov Isotope dilution analysis, using [¹⁴C]IAAsp as an internal standard, was a key methodology that allowed for precise quantification. nih.govnih.gov These studies established that soybean seeds contain approximately 10 μmol/kg of IAA-Asp, which impressively accounts for about half of the total indoleacetic acid content of the seed. nih.govnih.gov Further analysis confirmed that the naturally occurring form is the L-enantiomer. nih.govashs.org

Modern research methodologies build on this foundation, exploring the functional role of this conjugation. The synthesis of IAA-Asp is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family, which are IAA-amido synthetases. nih.govapsnet.org In soybean, the conjugation of IAA to aspartate or glutamate (B1630785) is largely considered an irreversible step that permanently removes the IAA moiety, thereby playing a crucial role in maintaining hormone homeostasis. apsnet.orgapsnet.org This is in contrast to conjugates with amino acids like alanine (B10760859), which can be hydrolyzed back to release free IAA. apsnet.orgapsnet.org

Research models also utilize inhibitors to probe the dynamics of auxin metabolism. For example, treating soybean with yucasin, an inhibitor of the YUCCA-mediated auxin biosynthesis pathway, was found to cause a reduction in the levels of the inactive storage form, IAA-Asp, demonstrating a direct link between de novo auxin synthesis and its subsequent inactivation through conjugation. sdstate.edu

Table 4: Quantitative Analysis of this compound in Glycine max Seeds

| Compound | Concentration in Seed | Proportion of Total IAA | Methodology | Reference |

|---|---|---|---|---|

| This compound | 10 μmol/kg | ~50% | Isotope dilution analysis with [¹⁴C]IAAsp | nih.govnih.gov |

Other Species (e.g., Populus tremula, Brassica rapa, Eucalyptus globulus)

The study of this compound extends to various other species, revealing diverse roles and metabolic fates for this conjugate.

Populus tremula (Aspen) In hybrid aspen (Populus tremula x Populus tremuloides), IAA-Asp is an intermediate in a multi-step catabolic pathway. nih.govoup.com Research models involve feeding excised apical shoots with isotopically labeled IAA ([¹³C₆]IAA and [¹⁴C]IAA) and tracing its metabolic conversion using HPLC and gas chromatography-mass spectrometry. nih.gov These studies established a novel metabolic pathway where IAA is first conjugated to form IAA-Asp. This is followed by the oxidation of the indole ring to produce oxindole-3-acetyl-N-aspartic acid (OxIAAsp), which is then further metabolized. nih.govoup.comrooting-hormones.com This demonstrates that in Populus, IAA-Asp is a committed intermediate destined for degradation rather than a reversible storage form. oup.com

Brassica rapa (Field Mustard/Chinese Cabbage) In Brassica rapa, research has largely focused on auxin amidohydrolases and their preference for different amino acid conjugates. oup.comresearchgate.net Studies using root growth bioassays and heterologous expression of amidohydrolase enzymes (BrILL2 and BrIAR3) have shown that these enzymes preferentially cleave alanine conjugates (IAA-Ala, IPA-Ala, IBA-Ala). oup.comresearchgate.net When the inhibitory effects of various conjugates on root growth were compared, IPA-Ala and IBA-Ala were most potent, while IAA-Asp was found to be significantly less effective. oup.com This suggests that in B. rapa, IAA-Asp is a more stable, non-hydrolyzable conjugate compared to others, likely marking it for inactivation.

Eucalyptus globulus In Eucalyptus globulus, a commercially important but often difficult-to-propagate species, IAA-Asp levels are linked to rooting ability. ebi.ac.ukembrapa.brresearchgate.net A key research model involves comparing the endogenous hormone profiles of easy-to-root and difficult-to-root genotypes. embrapa.br Hormonal analysis revealed that while the levels of free IAA were the same between the two genotypes, the levels of IAA-Asp were significantly higher in the difficult-to-root genotype. ebi.ac.ukembrapa.br This finding strongly suggests that the capacity for adventitious rooting in this species is influenced by IAA metabolism, where excessive conjugation of IAA to aspartate reduces the amount of free auxin available to promote root initiation. embrapa.br

Table 5: Role and Relative Levels of IAA-Asp in Select Species

| Species | Research Finding | Methodology | Reference |

|---|---|---|---|

| Populus tremula | IAA-Asp is an intermediate in an oxidative degradation pathway to OxIAAsp. | Isotopic labeling and GC-MS analysis. | nih.govoup.com |

| Brassica rapa | IAA-Asp is a poor substrate for local amidohydrolases and has low root growth inhibitory effect compared to other conjugates. | Root growth bioassays and enzymatic assays. | oup.com |

| Eucalyptus globulus | Higher levels of IAA-Asp are correlated with genotypes that are difficult-to-root. | Comparative hormonal analysis of different genotypes. | ebi.ac.ukembrapa.br |

Future Directions and Unaddressed Research Inquiries

Elucidation of Remaining Uncharacterized GH3 Enzyme Functions

The GH3 gene family, which encodes the acyl acid amido synthetases responsible for conjugating indole-3-acetic acid (IAA) to amino acids, is widespread throughout the plant kingdom. mdpi.com In Arabidopsis thaliana, this family is categorized into three main groups based on substrate specificity. mdpi.com Group I enzymes primarily conjugate jasmonic acid (JA), while Group II enzymes, such as OsGH3-8, AtGH3-2, AtGH3-5, and AtGH3-6, function as IAA-amido synthetases. mdpi.comnih.gov Group III members have been associated with benzoates and the auxin precursor indole-3-butyric acid (IBA). mdpi.com

Despite this classification, a majority of GH3 proteins in plants remain uncharacterized, and their specific physiological and biochemical roles are unclear. nih.govnih.gov The functional diversity within the family is highlighted by enzymes like AtGH3.15, which shows a unique and high specificity for IBA over IAA, and AtGH3.12 (also known as PBS3), which conjugates 4-substituted benzoates. nih.govnih.gov The biochemical activity for many members has not yet been demonstrated, and a deeper analysis of their structure, function, and substrate specificity is necessary to understand their precise contributions to hormone modulation. nih.govresearchgate.net

| GH3 Enzyme | Group | Primary Acyl Substrate(s) | Known Function | Research Status |

|---|---|---|---|---|